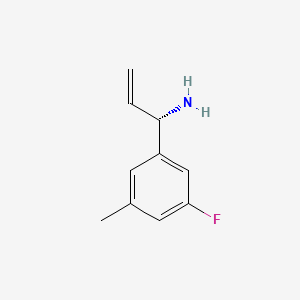

(1S)-1-(5-Fluoro-3-methylphenyl)prop-2-enylamine

説明

(1S)-1-(5-Fluoro-3-methylphenyl)prop-2-enylamine is a chiral amine featuring a prop-2-enylamine backbone attached to a substituted aromatic ring. The stereochemistry at the C1 position (S-configuration) and the substituents on the phenyl ring (5-fluoro and 3-methyl groups) are critical to its physicochemical and pharmacological properties. The fluorine atom at the 5-position likely enhances electronegativity, influencing hydrogen-bonding interactions (), while the 3-methyl group may sterically modulate receptor binding.

特性

分子式 |

C10H12FN |

|---|---|

分子量 |

165.21 g/mol |

IUPAC名 |

(1S)-1-(3-fluoro-5-methylphenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C10H12FN/c1-3-10(12)8-4-7(2)5-9(11)6-8/h3-6,10H,1,12H2,2H3/t10-/m0/s1 |

InChIキー |

KXYINZYVDFCDEV-JTQLQIEISA-N |

異性体SMILES |

CC1=CC(=CC(=C1)F)[C@H](C=C)N |

正規SMILES |

CC1=CC(=CC(=C1)F)C(C=C)N |

製品の起源 |

United States |

生物活性

(1S)-1-(5-Fluoro-3-methylphenyl)prop-2-enylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following molecular formula: CHFN. The presence of the fluorine atom in the phenyl ring enhances its reactivity and binding properties, which are crucial for its interaction with biological targets.

The biological activity of (1S)-1-(5-Fluoro-3-methylphenyl)prop-2-enylamine is primarily attributed to its ability to interact with various molecular targets, including:

- Neurotransmitter Receptors : It may modulate receptor activity, influencing neurotransmission.

- Enzymatic Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways.

Interaction with Biological Targets

The specific interactions can be influenced by the structural features of the compound:

- Fluorine Substituent : Enhances lipophilicity and alters electronic properties, potentially increasing binding affinity to receptors.

- Amine Group : Facilitates hydrogen bonding with target proteins.

Table 1: Summary of Biological Activities

Case Studies

- Enzyme Inhibition Study : A study investigated the inhibitory effects of (1S)-1-(5-Fluoro-3-methylphenyl)prop-2-enylamine on cytochrome P450 enzymes. The results indicated a significant reduction in enzymatic activity at concentrations above 10 µM, suggesting potential applications in drug metabolism modulation.

- Neurotransmitter Modulation : Research conducted on neuronal cell lines demonstrated that treatment with the compound altered dopamine receptor signaling pathways, leading to increased intracellular calcium levels. This suggests a role in neuropharmacology for conditions like Parkinson's disease.

- Cytotoxicity Assessment : In vitro assays on various cancer cell lines revealed that (1S)-1-(5-Fluoro-3-methylphenyl)prop-2-enylamine exhibited dose-dependent cytotoxicity, particularly against breast cancer cells, with an IC50 value of approximately 15 µM.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Activity |

|---|---|---|

| (1S)-1-(4-Fluoro-3-methylphenyl)prop-2-enylamine | Different position of fluorine | Higher selectivity for serotonin receptors |

| (1R)-1-(5-Chloro-2-fluorophenyl)prop-2-enylamine | Contains chlorine instead of fluorine | Enhanced binding affinity |

| (1R)-1-(4-Methoxyphenyl)prop-2-enylamine | Methoxy group instead of fluoro | Distinct metabolic pathway interactions |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features of (1S)-1-(5-Fluoro-3-methylphenyl)prop-2-enylamine with Carisbamate and compound "1-F" ():

Key Observations :

- Substituent Position: The 5-fluoro group in the target compound contrasts with Carisbamate’s 2-chloro substituent.

- Steric Effects : The 3-methyl group in the target compound introduces steric hindrance absent in Carisbamate, which could influence binding pocket accessibility.

Pharmacological Activity

Mechanistic Insights :

- Target Specificity : Carisbamate’s carbamate group enables interaction with ion channels (), whereas the target compound’s primary amine may favor neurotransmitter receptor binding (e.g., serotonin/dopamine systems).

- Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity () could enhance binding affinity to aromatic residues in receptors compared to bulkier chlorine.

Substituent Effects on Electronegativity and Binding

Data from highlights the correlation between substituent electronegativity and chemical shifts, which can predict electronic effects on binding:

| Substituent | Electronegativity (Pauling Scale) | Impact on Aromatic Ring Electron Density |

|---|---|---|

| -F | 4.0 | Strong electron-withdrawing (-I effect) |

| -Cl | 3.0 | Moderate electron-withdrawing |

| -Me | 2.5 (C-H bond) | Electron-donating (+I effect) |

Implications :

- In Carisbamate, the 2-chloro group provides weaker electron withdrawal, possibly reducing binding potency compared to fluorine analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。